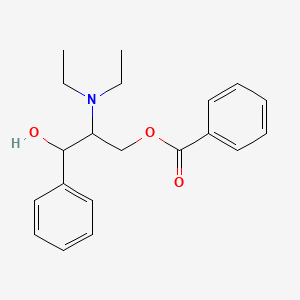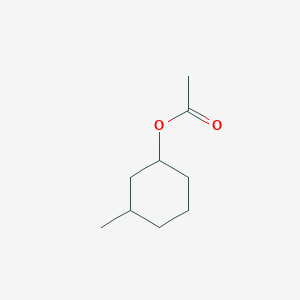![molecular formula C21H23Cl2N3O3S B13765297 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium CAS No. 63148-86-7](/img/structure/B13765297.png)
5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dichloro, ethyl, phenylamino, vinyl, and sulfonatobutyl groups, which contribute to its diverse reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichloro and ethyl groups. The phenylamino and vinyl groups are then added through a series of substitution and addition reactions. Finally, the sulfonatobutyl group is introduced to complete the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and vinyl groups.
Reduction: Reduction reactions can target the dichloro groups, converting them to less reactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, it serves as a probe for studying enzyme activities and protein interactions due to its unique chemical properties .
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism by which 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5,6-Dichloro-1-ethyl-3-sulfobutyl-2-(3-(5,6-dichloro-1-ethyl-3-sulfobutyl benzimidazolinylidene-1-propenyl)benzimidazolium hydroxide, inner salt, sodium salt
- 5-Chloro-2-(2-((5-Chloro-3-(4-sulfobutyl)-2-(3H)-benzothiazolylidene)methyl-1-ethenyl)-3-(4-sulfopropyl)benzothiazolium hydroxide, inner salt, sodium salt
Uniqueness: The uniqueness of 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium lies in its combination of functional groups, which confer a wide range of reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
63148-86-7 |
|---|---|
Molekularformel |
C21H23Cl2N3O3S |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
4-[2-[(E)-2-anilinoethenyl]-5,6-dichloro-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-25-19-13-17(22)18(23)14-20(19)26(12-10-15(2)30(27,28)29)21(25)9-11-24-16-7-5-4-6-8-16/h4-9,11,13-15H,3,10,12H2,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
FQBBPSDOXCQKMM-UHFFFAOYSA-N |
Isomerische SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])Cl)Cl |
Kanonische SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


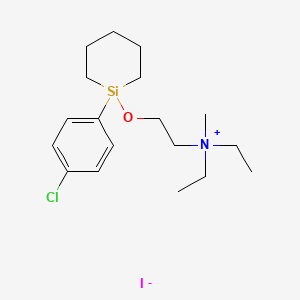
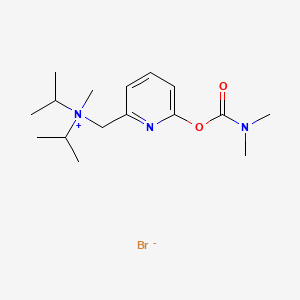
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
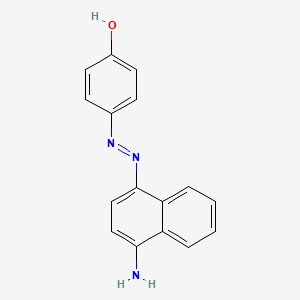
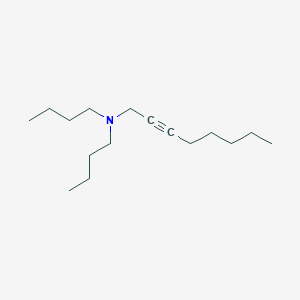
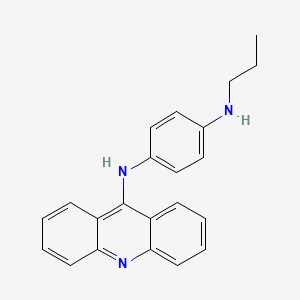
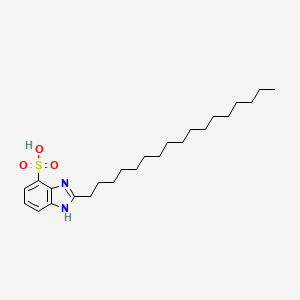
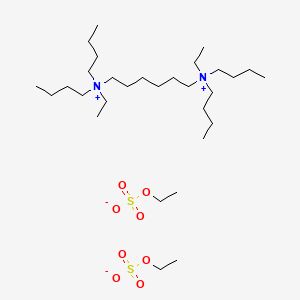
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
